2-Amino-2-(3-fluorophenyl)acetamide hydrochloride
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Overview
Description
“2-Amino-2-(3-fluorophenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1801739-59-2 . It has a molecular weight of 204.63 and its linear formula is C8H10ClFN2O .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H10ClFN2O . The SMILES representation is Cl.NC(C(N)=O)C1=CC=CC(F)=C1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is recommended to be at room temperature in an inert atmosphere .Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective monoacetylation of amino groups, akin to the functional group in 2-Amino-2-(3-fluorophenyl)acetamide hydrochloride, is crucial in synthesizing intermediates for antimalarial drugs. Employing enzymes as catalysts, such as Novozym 435, highlights an innovative approach to achieving selective acetylation, showcasing the potential of biocatalysts in pharmaceutical synthesis (Magadum & Yadav, 2018).
Synthesis and Anticancer Potential
A related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and found to exhibit anticancer activity through in silico studies targeting the VEGFr receptor. This underscores the importance of such chemical structures in developing new therapeutic agents (Sharma et al., 2018).
Metabolic Pathways in Drug Development
Understanding the metabolism of chemicals similar to this compound is essential for drug development. For instance, the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats was studied to identify metabolic pathways and potential metabolites, providing insights into the metabolic fate of structurally related compounds (Baldwin & Hutson, 1980).
Investigating Drug-Induced Hepatotoxicity
The enzyme arylacetamide deacetylase's role in flutamide hydrolysis highlights the importance of enzymatic studies in understanding drug-induced hepatotoxicity. Identifying the enzymes involved in the metabolic pathways of drugs can help predict and mitigate adverse effects (Watanabe et al., 2009).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
While specific future directions for the research and application of “2-Amino-2-(3-fluorophenyl)acetamide hydrochloride” are not available, it’s worth noting that this compound is currently available for research use . This suggests that it may have potential applications in various scientific studies.
Properties
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBYIUVFVRZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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